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This guide provides a comprehensive technical overview of the localization of Las17, the
Saccharomyces cerevisiae homolog of the Wiskott-Aldrich syndrome protein (WASP), a key
regulator of actin polymerization during endocytosis. Understanding the precise spatiotemporal
control of Las17 is critical for elucidating the mechanisms of cellular trafficking and identifying
potential targets for therapeutic intervention.

Introduction to Las17 and its Role in Endocytosis

Lasl17 is an essential protein in budding yeast that plays a pivotal role in the initiation of actin
polymerization at sites of endocytosis. As a nucleation-promoting factor (NPF), it activates the
Arp2/3 complex, leading to the formation of a branched actin network that provides the force for
plasma membrane invagination and vesicle scission.[1][2] Mutants of LAS17 exhibit severe
defects in endocytosis, actin cytoskeleton organization, and cell growth.[3][4]

Las17 is a multidomain protein containing an N-terminal WASp Homology 1 (WH1) domain, a
central proline-rich region (PRR), and a C-terminal Verprolin-homology, Cofilin-
homology/Connecting, and Acidic (VCA) domain. These domains mediate interactions with a
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multitude of proteins, ensuring its precise recruitment, localization, and activation at the right
time and place.

Localization of Las17 at Endocytic Patches

Las17 localizes to dynamic cortical patches at the plasma membrane, which are the sites of
clathrin-mediated endocytosis.[5] Live-cell imaging studies have revealed that Las17 is
recruited to these endocytic sites relatively early in the process, preceding the burst of actin
polymerization. Super-resolution microscopy has provided a more detailed view, showing that
Las17 and other NPFs like Bzz1 and Vrpl form ring-like structures with an average radius of
approximately 70 nm at the endocytic site before actin polymerization commences.

The recruitment and maintenance of Las17 at these sites are tightly regulated through its
interactions with various endocytic proteins.

Quantitative Analysis of Las17 at Endocytic Sites

Quantitative data is crucial for a precise understanding of the molecular events during
endocytosis. The following tables summarize key quantitative parameters related to Las17
localization and dynamics.

Parameter Value Reference

Median Abundance 2743 + 1007 molecules/cell

Mean Maximum Number at
o 102 + 30 molecules
Endocytic Sites

Table 1: Las17 Protein Abundance in Yeast Cells. This table provides the estimated number of
Las17 molecules per yeast cell and the average maximum number of molecules recruited to a
single endocytic site.
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Slal-GFP Lifetime Las17-GFP Lifetime Abp1l-GFP Lifetime

Condition
(s) (s) (s)
) Not specified in Not specified in
Wild-type 22.0+5.6
source source
Aysc84 Reduced Reduced Reduced
) Not specified in Not specified in
Wild-type (untreated) ~37
source source
Not specified in Not specified in
QD-treated ~37
source source

Table 2: Dynamics of Endocytic Patch Components. This table shows the mean lifetime of
different fluorescently-tagged endocytic proteins at the plasma membrane in wild-type and
mutant cells, or under specific treatment conditions. Data for Las17 lifetime in the absence of
Ysc84 is described as "reduced” without a specific value in the cited source.

Key Signaling Pathways Involving Las17

The function of Las17 is governed by a complex network of protein-protein interactions that
regulate its recruitment, activation, and turnover at endocytic sites.

The Las17-Slal Interaction and Inhibition

Lasl17 is recruited to endocytic sites approximately 20 seconds before the onset of actin
polymerization. During this time, it is kept in an inactive state through its interaction with Slal, a
clathrin adaptor protein. Slal binds directly to the polyproline region of Las17, and this
interaction is crucial for inhibiting its NPF activity until the appropriate time.
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Early regulation of Las17 activity by Slal.

Activation of Las17 by Ysc84

The activation of Las17's actin-bundling activity is mediated by Ysc84. Full-length Ysc84 alone
does not bind actin, but upon interaction with a specific motif within the polyproline region of
Lasl17, Ysc84 is activated and can then bind and bundle actin filaments. This interaction is
crucial for the inward movement of endocytic vesicles.
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Activation of Ysc84 by Las17 to promote actin bundling.

Las17 and the Arp2/3 Complex

The primary function of Las17 is to activate the Arp2/3 complex. The C-terminal VCA domain of
Las17 binds to the Arp2/3 complex, inducing a conformational change that enables the
complex to nucleate new actin filaments from the sides of existing filaments, leading to a
branched actin network. Both of the Las17-binding sites on the Arp2/3 complex are important

for the assembly of a functional endocytic actin network.
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Las17-mediated activation of the Arp2/3 complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Las17
localization and function.

Live-Cell Fluorescence Microscopy

Live-cell imaging is essential for observing the dynamic localization of Las17 in real-time.

Obijective: To visualize the recruitment and dynamics of GFP-tagged Las17 at endocytic
patches in living yeast cells.

Materials:
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» Yeast strain expressing Las17-GFP from its endogenous promoter.

e Synthetic complete (SC) or Yeast Peptone Dextrose (YPD) liquid media.

e Concanavalin A solution (1 mg/mL in water).

o Glass-bottom dishes or microscope slides and coverslips.

e Fluorescence microscope with a high-numerical-aperture objective (e.g., 100x/1.4 NA),
appropriate filter sets for GFP, and a sensitive camera (e.g., EMCCD or sCMOS).

Procedure:

o Grow yeast cells overnight in liquid media at 30°C with shaking.

o The next day, dilute the overnight culture into fresh media and grow to early- or mid-log
phase (OD600 = 0.2-0.5).

» Coat the glass surface of the imaging dish or slide with Concanavalin A solution for 5-10
minutes, then aspirate the excess and allow it to air dry. This will immobilize the cells.

e Add a small volume (e.g., 2-5 L) of the cell culture onto the coated surface and allow the
cells to adhere for 5-10 minutes.

o Gently add fresh media to the dish or place a coverslip over the cells on the slide.

e Image the cells using the fluorescence microscope. Acquire time-lapse series (e.g., one
frame every 1-2 seconds) to observe the dynamics of Las17-GFP patches.

e Analyze the images using software such as ImageJ/Fiji to quantify patch lifetimes,
fluorescence intensities, and movement.
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Workflow for live-cell imaging of Las17-GFP.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.

Objective: To test for a direct interaction between Las17 and a protein of interest (e.g., Ysc84).
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Materials:

Yeast two-hybrid reporter strain (e.g., PJ69-4A).

Bait plasmid (e.g., pGBD) containing a fusion of the GAL4 DNA-binding domain (BD) to
LAS17.

Prey plasmid (e.g., pGAD) containing a fusion of the GAL4 activation domain (AD) to the
gene of interest.

Appropriate selective media (e.g., SC lacking leucine and tryptophan for plasmid selection,
and SC lacking histidine and adenine for interaction selection).

B-galactosidase assay reagents (optional, for quantitative analysis).

Procedure:

Co-transform the yeast reporter strain with the bait (BD-Las17) and prey (AD-ProteinX)
plasmids.

Plate the transformed cells on media selecting for the presence of both plasmids (e.g., SC-
Leu-Trp).

Incubate at 30°C for 2-4 days until colonies appear.

Replica-plate the colonies onto media selecting for an interaction (e.g., SC-Leu-Trp-His and
SC-Leu-Trp-Ade).

Incubate at 30°C for 3-7 days and score for growth. Growth on the selective media indicates
a positive interaction.

(Optional) Perform a (3-galactosidase filter lift assay or a liquid culture assay to quantify the
strength of the interaction.
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Yeast two-hybrid experimental workflow.
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GST Pull-Down Assay

This in vitro assay is used to confirm direct physical interactions between proteins.

Objective: To determine if a GST-tagged Las17 fragment can pull down an interacting protein

from a cell lysate or a purified protein solution.

Materials:

Purified GST-Las17 fusion protein and GST alone (as a negative control).
Glutathione-agarose or magnetic beads.

Yeast cell lysate containing the protein of interest or a purified solution of the protein.
Binding and wash buffers.

Elution buffer (containing reduced glutathione).

SDS-PAGE and Western blotting reagents.

Procedure:

Incubate the GST-Las17 and GST proteins with glutathione beads to immobilize them.
Wash the beads to remove unbound protein.

Incubate the beads with the cell lysate or purified protein solution containing the potential
interacting partner.

Wash the beads extensively to remove non-specifically bound proteins.
Elute the bound proteins from the beads using elution buffer.

Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against
the protein of interest to detect its presence in the GST-Las17 pull-down but not in the GST
control.
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Pyrene-Actin Polymerization Assay

This assay measures the effect of proteins on the kinetics of actin polymerization.

Objective: To determine the effect of Las17 and its interacting partners on Arp2/3 complex-
mediated actin polymerization.

Materials:

Monomeric actin (with a fraction labeled with pyrene).
o Purified Arp2/3 complex.

o Purified Las17 protein or fragments.

e Polymerization buffer.

o Fluorometer capable of measuring pyrene fluorescence (excitation ~365 nm, emission ~407
nm).

Procedure:

e Prepare a reaction mix containing G-actin (with 5-10% pyrene-labeled actin) in G-buffer.
e Add the proteins to be tested (e.g., Arp2/3 complex, Las17) to the reaction mix.

« Initiate polymerization by adding polymerization buffer.

e Immediately place the sample in the fluorometer and record the increase in pyrene
fluorescence over time. The fluorescence increases as pyrene-labeled G-actin is
incorporated into F-actin polymers.

» Plot fluorescence intensity versus time to obtain polymerization curves. Analyze these curves
to determine polymerization rates and lag times.

Conclusion

Lasl17 is a central hub in the regulation of actin dynamics during endocytosis in yeast. Its
precise localization to cortical patches is a highly regulated process involving a network of
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protein interactions that control its recruitment, activity, and spatial organization. Quantitative
and super-resolution microscopy have provided unprecedented insights into the molecular
architecture of the endocytic machinery, revealing a highly organized and dynamic complex.
The experimental protocols outlined in this guide provide a robust framework for further
investigation into the intricate mechanisms governing Las17 function, which will undoubtedly
contribute to a deeper understanding of endocytosis and related cellular processes, with
potential implications for drug development targeting these pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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